

hispidulin molecular targets and pathways

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Compound Focus: Hispidulin

CAS No.: 1447-88-7

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Molecular Targets of Hispidulin

Molecular Target	Type	Reported IC ₅₀ / Binding Affinity	Key Biological Effect in Cancer
FABP4 (Fatty Acid Binding Protein 4)	Lipid Chaperone	Direct targeting [1]	Disrupts lipid metabolism, inhibits PI3K/AKT pathway, suppresses proliferation and invasion [1]
HDAC1 (Histone Deacetylase 1)	Epigenetic Regulator	Binding affinity: -7.8 kcal/mol [2]	Potential for epigenetic modulation in acute myeloid leukemia (AML) [2]
Pim-1	Kinase	IC ₅₀ : 2.71 μM [3]	Induces cell death [3]
VEGF Receptor 2	Receptor Tyrosine Kinase	Not specified	Inhibits angiogenesis, suppresses PI3K/Akt/mTOR signaling [4]

Detailed Experimental Evidence and Protocols

The anti-cancer effects of **hispidulin** have been validated through various experimental models. Key methodologies from pivotal studies are outlined below.

In Vitro Anti-Tumor Activity (Osteosarcoma)

- **Cell Lines:** Human osteosarcoma lines (MG63, 143B) and a normal human osteoblast line (hFOB 1.19) were used [1].
- **Treatment:** Cells were treated with **hispidulin** (0–60 μ M) for 24, 48, or 72 hours [1].
- **Viability Assay:** Cell viability was assessed using a **Cell Counting Kit-8 (CCK-8)**. Absorbance was measured at 450 nm after incubation [1].
- **Proliferation Assay:** For the **colony formation assay**, 500 cells were seeded per well and treated with **hispidulin** (0–30 μ M) for two weeks. Colonies were fixed, stained with crystal violet, and counted [1].
- **Migration & Invasion Assay:** **Transwell chambers** were used. For invasion assessment, membranes were pre-coated with Matrigel. Cells that migrated/invaded after 24 hours were counted [1].
- **Apoptosis & Cell Cycle:** Analyzed via **flow cytometry** [1].

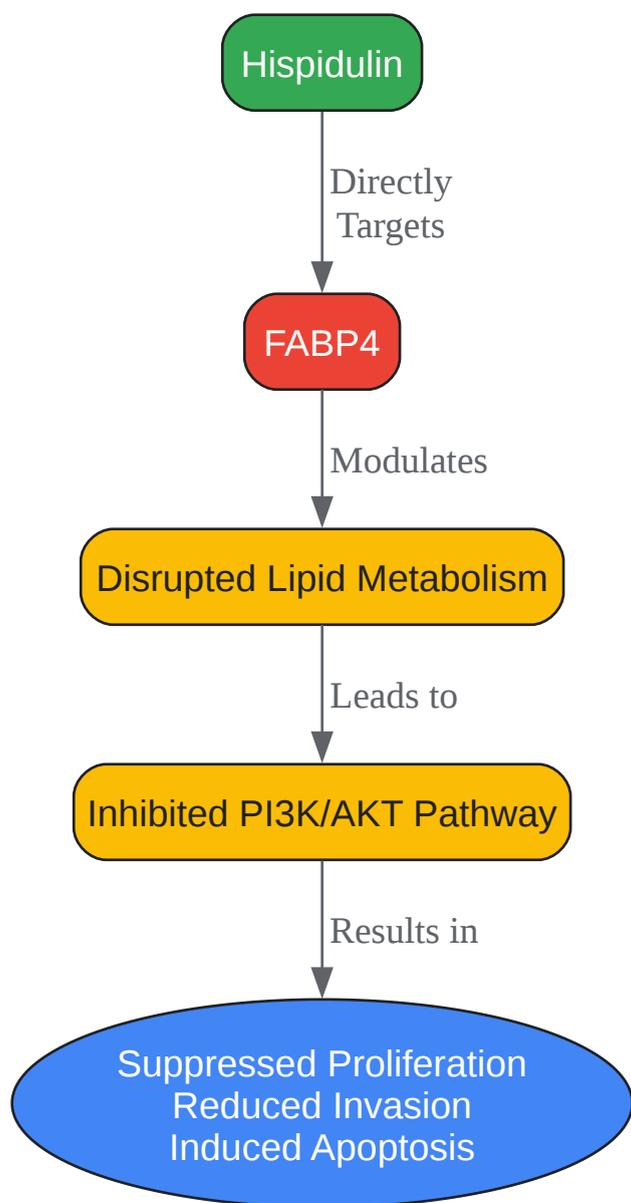
In Vivo Efficacy (Osteosarcoma)

- **Model:** Mouse xenograft models [1].
- **Findings:** **Hispidulin** treatment impeded tumor growth and reduced the expression of Ki67 (a proliferation marker) and FABP4 [1].

Targeting FABP4 and Lipid Metabolism

- **RNA Sequencing:** Used to identify key regulated pathways and potential targets in an unbiased manner [1].
- **Rescue Experiments:** **FABP4 overexpression** was shown to abrogate **hispidulin**'s anti-tumor effects, confirming FABP4 as a critical functional target [1].
- **Molecular Docking:** Identified FABP4 as a direct molecular target of **hispidulin** [1].
- **Western Blotting & Lipid Metabolism Assays:** Confirmed that **hispidulin** modulates lipid metabolism, reducing intracellular free fatty acids and fatty acid synthase activity, and subsequently inhibiting the **PI3K/AKT pathway** [1].

The following diagram illustrates the central mechanism by which **hispidulin** exerts its anti-osteosarcoma effects, as revealed by these experiments:



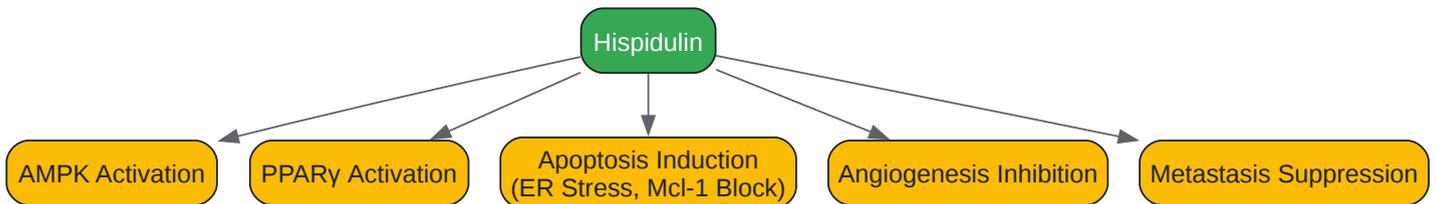
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Targeting HDAC1 (Acute Myeloid Leukemia)

- **Computational Screening:** 800 anti-leukemic phytochemicals were screened. **Hispidulin** was identified as a lead candidate with a superior binding affinity (**-7.8 kcal/mol**) to HDAC1 compared to the FDA-approved drug vorinostat (-6.51 kcal/mol) [2].
- **Molecular Dynamics (MD) Simulation:** MD simulations confirmed strong binding stability, with an average RMSD of **0.784 nm** and a total binding free energy of **-28.32 ± 3.23 kcal/mol** for the **hispidulin**-HDAC1 complex [2].

Broader Therapeutic Mechanisms in Oncology

Beyond the primary targets, **hispidulin** influences a wider network of signaling pathways to exert its anti-cancer effects, as illustrated below.



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- **PI3K/Akt/mTOR Pathway:** A frequently targeted pathway. **Hispidulin**'s inhibition of this cascade suppresses cell survival, proliferation, and angiogenesis [5] [4].
- **AMPK Activation:** Activation of AMPK can lead to the inhibition of mTOR signaling and activation of PPAR γ , contributing to growth inhibition in cancers like hepatocellular carcinoma [4].
- **Apoptosis Induction:** **Hispidulin** induces apoptosis through multiple mechanisms, including activating the **unfolded protein response (UPR)**, increasing ROS production, and blocking the translation of the anti-apoptotic protein Mcl-1 [5] [4].
- **Metastasis and Angiogenesis:** The compound suppresses cell migration and invasion, and inhibits angiogenesis by targeting **VEGF Receptor 2** [5] [4].

Conclusion for Researchers

Hispidulin is a promising multi-target agent whose mechanisms extend beyond single pathway inhibition. Its ability to directly target **FABP4** to disrupt metabolic rewiring and the **PI3K/AKT axis** presents a compelling two-pronged attack against cancers like osteosarcoma [1]. Concurrently, its strong inhibitory potential against **HDAC1** opens avenues for epigenetic therapy in AML [2].

Future work should focus on:

- Overcoming challenges related to **bioavailability and pharmacokinetics**.
- Validating these mechanisms in advanced pre-clinical and clinical models.
- Exploring synergistic combinations with standard chemotherapeutic agents [5].

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